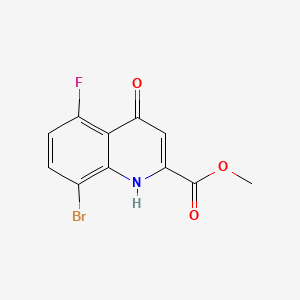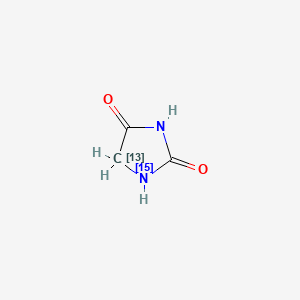
B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE: is a peptide derived from the β-casein of bovine milk. It is part of the larger family of casomorphins, which are opioid peptides released during the digestion of casein proteins. These peptides have been studied for their potential physiological effects, including their interaction with opioid receptors in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the final product being cleaved from the resin and purified .
Industrial Production Methods: : Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required purity and quantity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions: : B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE is used as a model compound to study peptide synthesis and modification techniques .
Biology: : In biological research, this peptide is studied for its interaction with opioid receptors and its potential effects on physiological processes such as pain modulation and immune response .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications, including pain management and treatment of inflammatory conditions .
Industry: : In the food industry, casomorphins, including this compound, are studied for their potential effects on human health and their role in dairy products .
Mecanismo De Acción
B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE exerts its effects by binding to opioid receptors in the body, including μ, δ, and κ receptors. This binding can modulate various physiological processes, such as pain perception, immune response, and gastrointestinal function. The peptide’s interaction with these receptors can lead to both protective and adverse effects, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds: : Other similar compounds include β-casomorphin-4, β-casomorphin-5, β-casomorphin-6, β-casomorphin-7, and neocasomorphin-6. These peptides are also derived from the digestion of casein proteins and share similar opioid activity .
Uniqueness: : B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE is unique in its specific amino acid sequence and its particular interaction with opioid receptors. While other casomorphins may have similar effects, the exact physiological outcomes can vary based on the peptide’s structure and receptor affinity .
Propiedades
Número CAS |
100900-18-3 |
|---|---|
Fórmula molecular |
C23H28ClN3O5 |
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C23H27N3O5.ClH/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H/t18-,19-,20-;/m0./s1 |
Clave InChI |
GYBXURKWTDUISA-HBSNOMOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.Cl |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)
![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)

methanone](/img/structure/B564812.png)

